Butanamide, N,N'-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*)))-
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Overview
Description
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) typically involves multi-step organic synthesis. The process may include:
Formation of the butanamide backbone: This step involves the reaction of butanoic acid derivatives with amines under conditions that promote amide bond formation.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of phenylmethoxy groups: This step may involve the use of protecting groups and subsequent deprotection to ensure selective functionalization.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenylmethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amides may yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its multiple functional groups.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)butanamide: Similar backbone but different functional groups.
N,N’-Bis(phenylmethyl)butanamide: Similar phenylmethyl groups but lacks hydroxyl groups.
N,N’-Bis(acetylamino)butanamide: Similar amide groups but different overall structure.
Uniqueness
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is unique due to its combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
152020-34-3 |
---|---|
Molecular Formula |
C46H58N4O8 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3R,4R,5S)-5-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-bis(4-phenylmethoxyphenyl)hexan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C46H58N4O8/c1-29(2)41(47-31(5)51)45(55)49-39(25-33-17-21-37(22-18-33)57-27-35-13-9-7-10-14-35)43(53)44(54)40(50-46(56)42(30(3)4)48-32(6)52)26-34-19-23-38(24-20-34)58-28-36-15-11-8-12-16-36/h7-24,29-30,39-44,53-54H,25-28H2,1-6H3,(H,47,51)(H,48,52)(H,49,55)(H,50,56)/t39-,40-,41-,42-,43+,44+/m0/s1 |
InChI Key |
BHILNEINJAFWFO-FEHIJEOVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]([C@@H]([C@H](CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)C)O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(C(C(CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C)O)O)NC(=O)C |
Origin of Product |
United States |
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